molecular formula C11H15N3S B3824381 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine CAS No. 7673-89-4

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine

Cat. No.: B3824381
CAS No.: 7673-89-4
M. Wt: 221.32 g/mol
InChI Key: WYOUIGHZJRCQLW-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The compound this compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine typically involves the reaction of 2-mercaptobenzimidazole with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiparasitic activities.

    Medicine: Explored for its potential as an anti-ulcer agent, anti-inflammatory, and anticancer compound.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-ulcer agent, the compound may inhibit the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion and promoting ulcer healing. In antimicrobial applications, the compound may disrupt the cell membrane integrity of bacteria or fungi, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine: Similar structure with ethyl groups instead of methyl groups.

    2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-diisobutylacetamide: Contains isobutyl groups and an acetamide moiety.

    2-(1H-Benzimidazol-2-yl)-N-phenylbenzamide: Features a phenyl group and a benzamide moiety.

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine is unique due to its specific combination of the benzimidazole ring and the dimethylethanamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOUIGHZJRCQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274893
Record name F0206-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-89-4
Record name F0206-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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